(E)-4-(2H-1,3-benzodioxol-5-yl)-N-(2-fluorophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide
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Overview
Description
(E)-4-(2H-1,3-benzodioxol-5-yl)-N-(2-fluorophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(2H-1,3-benzodioxol-5-yl)-N-(2-fluorophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and thiazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include thionyl chloride, sodium hydride, and various solvents like dichloromethane and dimethylformamide. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques such as chromatography and crystallization. The use of automated systems and real-time monitoring can further enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-4-(2H-1,3-benzodioxol-5-yl)-N-(2-fluorophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, often using halogenating agents or nucleophiles like amines and thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Halogenating agents like N-bromosuccinimide in the presence of light or heat.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry
In chemistry, (E)-4-(2H-1,3-benzodioxol-5-yl)-N-(2-fluorophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound’s potential therapeutic properties are of interest. Researchers are exploring its efficacy in treating various diseases, including cancer and infectious diseases, due to its ability to interact with specific molecular targets.
Industry
In the industrial sector, this compound is considered for applications in materials science, such as the development of new polymers and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of (E)-4-(2H-1,3-benzodioxol-5-yl)-N-(2-fluorophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can trigger various biochemical pathways, leading to the desired therapeutic or biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Properties
IUPAC Name |
(2E)-4-(1,3-benzodioxol-5-yl)-N-(2-fluoroanilino)-1,3-thiazole-2-carboximidoyl cyanide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11FN4O2S/c19-12-3-1-2-4-13(12)22-23-14(8-20)18-21-15(9-26-18)11-5-6-16-17(7-11)25-10-24-16/h1-7,9,22H,10H2/b23-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTSFVXBOQNIQKH-OEAKJJBVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)C(=NNC4=CC=CC=C4F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)/C(=N/NC4=CC=CC=C4F)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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